n-Hydroxy-n-methylglycine
Overview
Description
n-Hydroxy-n-methylglycine, also known as sarcosine, is a naturally occurring amino acid derivative. It is a close relative of glycine, with a secondary amine in place of the primary amine. Sarcosine is found in muscles and other body tissues and is involved in the metabolism of choline to glycine .
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Hydroxy-n-methylglycine can be synthesized through several methods. One common method involves the reaction of chloroacetic acid with methylamine. Another method includes the reductive amination of glycine with formaldehyde and hydrogen in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: n-Hydroxy-n-methylglycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glycine.
Reduction: It can be reduced to form N-methylglycine.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but often involve acidic or basic catalysts
Major Products:
Oxidation: Glycine
Reduction: N-methylglycine
Substitution: Various substituted glycine derivatives
Scientific Research Applications
n-Hydroxy-n-methylglycine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a buffer in biochemical experiments.
Biology: Plays a role in the metabolism of choline and methionine, and is involved in the synthesis of creatine, purines, and serine.
Medicine: Investigated for its potential role in treating conditions like schizophrenia and depression due to its effects on NMDA receptors.
Industry: Used in the production of biodegradable surfactants and toothpastes .
Mechanism of Action
n-Hydroxy-n-methylglycine exerts its effects through several mechanisms:
Molecular Targets: It acts on NMDA receptors as a co-agonist at the glycine binding site, enhancing receptor function.
Pathways Involved: It is involved in the metabolism of choline to glycine and the synthesis of important cellular components like glutathione and creatine
Comparison with Similar Compounds
Dimethylglycine (DMG): Another derivative of glycine, used as a dietary supplement.
Trimethylglycine (TMG):
N-Methyl-D-aspartic acid (NMDA): An amino acid derivative that acts as a specific agonist at NMDA receptors
Uniqueness: n-Hydroxy-n-methylglycine is unique in its dual role as both a metabolic intermediate and a reagent in organic synthesis. Its ability to enhance NMDA receptor function distinguishes it from other glycine derivatives .
Properties
IUPAC Name |
2-[hydroxy(methyl)amino]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c1-4(7)2-3(5)6/h7H,2H2,1H3,(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFWBHDXFOBJPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297093 | |
Record name | n-hydroxy-n-methylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35285-54-2 | |
Record name | NSC113968 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113968 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-hydroxy-n-methylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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